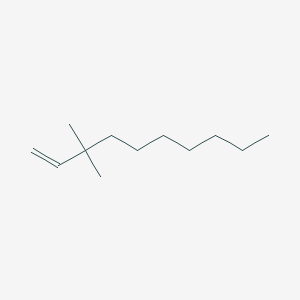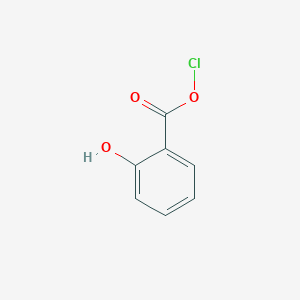
2-(Cyclopentyloxy)-4,5-dimethyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopentyloxy)-4,5-dimethyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one is an organophosphorus compound with a unique structure that includes a cyclopentyloxy group and a dioxaphosphol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentyloxy)-4,5-dimethyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one typically involves the reaction of cyclopentanol with a suitable phosphorus-containing reagent under controlled conditions. One common method is the reaction of cyclopentanol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired dioxaphosphol ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclopentyloxy)-4,5-dimethyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The cyclopentyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopentyloxy)-4,5-dimethyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Cyclopentyloxy)-4,5-dimethyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one involves its interaction with specific molecular targets. For example, as an inhibitor of NAD±dependent DNA ligases, the compound binds to the active site of the enzyme, preventing the ligation of DNA strands . This inhibition can lead to the disruption of DNA replication and repair processes, which is of interest in both basic research and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Cyclopentyloxy)pyridine: This compound shares the cyclopentyloxy group but has a different core structure.
3-(Cyclopentyloxy)-2-hydroxybenzoyl compounds: These compounds have similar functional groups but differ in their overall structure and properties.
Uniqueness
2-(Cyclopentyloxy)-4,5-dimethyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one is unique due to its dioxaphosphol ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
55894-98-9 |
|---|---|
Molekularformel |
C9H15O4P |
Molekulargewicht |
218.19 g/mol |
IUPAC-Name |
2-cyclopentyloxy-4,5-dimethyl-1,3,2λ5-dioxaphosphole 2-oxide |
InChI |
InChI=1S/C9H15O4P/c1-7-8(2)12-14(10,11-7)13-9-5-3-4-6-9/h9H,3-6H2,1-2H3 |
InChI-Schlüssel |
UQGZWLMURJKHKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OP(=O)(O1)OC2CCCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


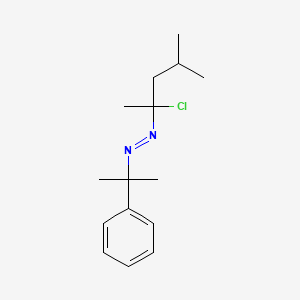
![1-({4-[(4-Bromophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14623839.png)


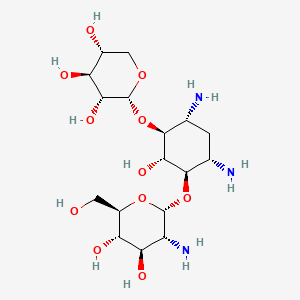
![3-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14623861.png)
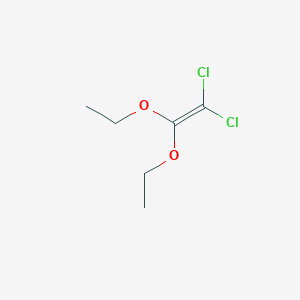
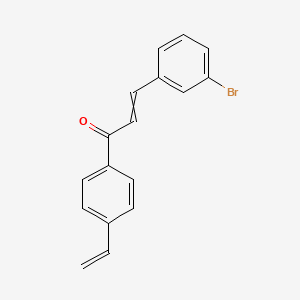
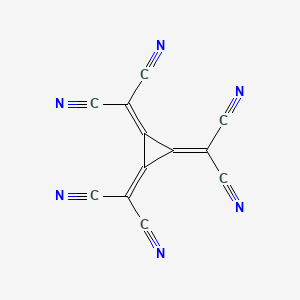
![9-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14623880.png)
![4-[(4-hydroxyphenyl)-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-4H-pyrazol-3-one](/img/structure/B14623884.png)
![N-[2-(2,6-Dichloroanilino)pyridine-3-sulfonyl]propanamide](/img/structure/B14623885.png)
